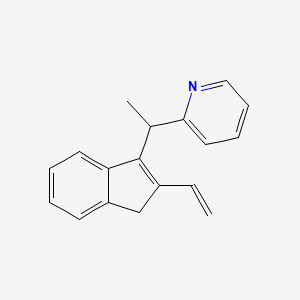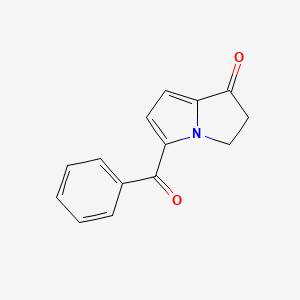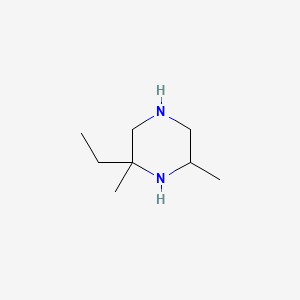![molecular formula C13H7ClN2O4 B584205 2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 37116-83-9](/img/structure/B584205.png)
2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound is characterized by its unique structure, which includes a chloro and nitro substituent on the dibenzo[b,f][1,4]oxazepine core. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
N-Arylation Reaction: The process begins with the N-arylation of 2-aminophenol with 2-chlorobenzoic acid or its derivatives.
Intramolecular Cyclization: The N-arylated intermediate undergoes intramolecular cyclization to form the dibenzo[b,f][1,4]oxazepine core.
Nitration: The final step involves the nitration of the dibenzo[b,f][1,4]oxazepine core to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride (NaBH₄).
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Major Products
Reduction: Formation of 2-Chloro-7-aminodibenz[b,f][1,4]oxazepin-11(10H)-one.
Substitution: Formation of various substituted dibenz[b,f][1,4]oxazepin-11(10H)-one derivatives.
Oxidation: Formation of oxidized derivatives such as oxides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the chloro and nitro substituents but shares the core structure.
2-Chloro-7-aminodibenz[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with an amino group instead of a nitro group.
7-Nitrodibenz[b,f][1,4]oxazepin-11(10H)-one: Similar structure but without the chloro substituent.
Uniqueness
2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
8-chloro-2-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O4/c14-7-1-4-11-9(5-7)13(17)15-10-3-2-8(16(18)19)6-12(10)20-11/h1-6H,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRJGFITISLSNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747338 |
Source


|
| Record name | 2-Chloro-7-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37116-83-9 |
Source


|
| Record name | 2-Chloro-7-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)
![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)

![alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid](/img/structure/B584139.png)
![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)
![a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6](/img/structure/B584141.png)


